1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol
Overview
Description
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol is a chemical compound with the molecular formula C10H14ClN3O It is characterized by the presence of a chlorinated pyrimidine ring attached to a piperidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol typically involves the reaction of 6-chloro-2-methylpyrimidine with piperidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidin-3-ol moiety can be oxidized to form a ketone.
Reduction: The chlorinated pyrimidine ring can be reduced to remove the chlorine atom.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Formation of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-one.
Reduction: Formation of 1-(2-Methylpyrimidin-4-yl)piperidin-3-ol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol: Similar structure but with a hydroxyl group at the 4-position of the piperidine ring.
1-(6-Chloropyridin-2-yl)piperidin-4-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
6-Chloro-2-methylpyrimidin-4-ol: Lacks the piperidine moiety
Uniqueness
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol is unique due to the specific combination of a chlorinated pyrimidine ring and a piperidin-3-ol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .
Properties
IUPAC Name |
1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-12-9(11)5-10(13-7)14-4-2-3-8(15)6-14/h5,8,15H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYZWMBADPZAEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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